molecular formula C13H17NO4 B1446141 dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1704096-43-4

dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1446141
CAS No.: 1704096-43-4
M. Wt: 251.28 g/mol
InChI Key: OQZVDGCCSUPPJN-UHFFFAOYSA-N
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Description

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate (CAS 1704096-43-4) is a heterocyclic organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol. This substituted pyrrole derivative is characterized by a five-membered aromatic ring system disubstituted with two methyl carboxylate groups at positions 2 and 4 and a cyclopentyl group at position 5. Its distinct structure makes it a valuable building block in medicinal chemistry, with preliminary studies indicating potential as a lead compound in pharmaceutical development, particularly for its investigated antitumor and antimicrobial properties. The compound's reactivity allows for further derivatization; it can undergo esterification, nucleophilic substitution at the pyrrole nitrogen, and cyclization reactions to form more complex heterocyclic systems, which are essential for creating analogs and enhancing biological activity. In its solid state, the molecular packing is stabilized by intermolecular hydrogen bonding, forming characteristic dimers between the pyrrole N-H donor and carbonyl oxygen acceptors of adjacent molecules. This product is intended for research applications and is strictly for laboratory use. It is not intended for human therapeutic use or veterinary applications.

Properties

IUPAC Name

dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12(15)9-7-10(13(16)18-2)14-11(9)8-5-3-4-6-8/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZVDGCCSUPPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)C2CCCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate generally involves:

  • Construction of the pyrrole ring core.
  • Introduction of ester functional groups at the 2 and 4 positions.
  • Selective substitution at the 5-position with a cyclopentyl moiety.

This approach is consistent with methods used for related pyrrole-2,4-dicarboxylate derivatives, adapted to incorporate the cyclopentyl substituent.

Specific Reaction Conditions and Purification

Based on related pyrrole dicarboxylate syntheses, the following conditions are typical:

Step Reagents/Conditions Notes
Pyrrole ring formation Methyl acetoacetate, sodium nitrite, zinc powder, reflux in acidic medium Reaction time 5-15 hours; molar ratios critical for yield
Ester hydrolysis/transesterification Aqueous potassium hydroxide reflux overnight, acidification with HCl, extraction with ethyl acetate TLC monitoring; pH adjustment critical for product isolation
Cyclopentyl substitution Alkylation with cyclopentyl halide or cyclopentyl-substituted precursors under basic conditions May require inert atmosphere, controlled temperature to prevent side reactions
Purification Filtration, drying, vacuum distillation, column chromatography Removal of impurities and isolation of pure compound

Research Findings and Optimization

  • The molar ratios and reaction times are optimized to maximize yield and purity. For example, the ratio of methyl acetoacetate to sodium nitrite and zinc powder is carefully controlled to prevent side reactions.
  • Microwave irradiation has been explored in related pyrrole cyclization reactions to reduce reaction times and improve yields, suggesting potential for process intensification.
  • Solvent choice (e.g., DMF, NMP) and additives (e.g., potassium carbonate, copper iodide) influence cyclization efficiency and product purity in analogous pyrrole syntheses.
  • The cyclopentyl substitution affects the compound’s steric environment, which may require tailored reaction conditions compared to simpler alkyl groups.

Comparative Data Table of Related Pyrrole-2,4-dicarboxylates

Compound Name Molecular Formula Substituent at Position 5 Key Features
This compound C14H19NO4 Cyclopentyl Unique steric effects, potential biological activity
Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate C13H17NO4 Methyl Smaller substituent, different reactivity
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate C12H17NO4 Methyl Different ester groups, substitution pattern
Dimethyl 3,5-cyclohexyl-1H-pyrrole-2,4-dicarboxylate C14H19NO4 Cyclohexyl Larger ring substituent, distinct steric effects

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester groups or the pyrrole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or ester groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features

Key structural variations among similar compounds include:

  • Substituent type : Alkyl, aryl, halogen, or functional groups (e.g., hydroxy, formyl).
  • Position of substituents : Variations in substitution patterns on the pyrrole ring.
  • Ester groups : Methyl vs. ethyl esters, which influence hydrolysis rates and steric effects.

Selected Comparable Compounds

The following table summarizes structurally related pyrrole dicarboxylates and their distinguishing features:

Compound Name Molecular Formula Substituents/Features Key Differences from Target Compound Reference
Diethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₇NO₄ Ethyl esters, methyl at 5-position Ethyl esters; smaller substituent (methyl)
Diethyl 5-(dichloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₅Cl₂NO₄ Dichloromethyl at 5-position, ethyl esters Electrophilic Cl atoms; higher reactivity
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate C₁₁H₁₃NO₆ Acetyl at 5-position, hydroxy at 1-position, methyl at 4-position Intramolecular H-bonding; oxidation-resistant
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₁H₁₅INO₄ Iodo at 5-position, ethyl esters Heavy halogen; potential for cross-coupling
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate C₁₇H₁₈FNO₅ Fluorophenyl at 5-position, hydroxy at 3-position Aromatic π-π interactions; enhanced stability
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₆ClNO₄ Chloromethyl at 5-position, ethyl esters Reactive CH₂Cl group; synthetic versatility
Dimethyl 5-methylpyridine-2,4-dicarboxylate C₁₀H₁₁NO₄ Pyridine ring (N at position 1), methyl at 5-position Different heterocycle (pyridine vs. pyrrole)

Physical and Chemical Properties

  • Reactivity : Halogenated derivatives (e.g., 5-iodo, 5-chloromethyl) exhibit higher reactivity for nucleophilic substitutions or cross-coupling reactions, unlike the inert cyclopentyl group .
  • Hydrogen Bonding : Compounds with hydroxy or acetyl groups (e.g., dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate) form intramolecular H-bonds, stabilizing their structures and reducing oxidation susceptibility .

Biological Activity

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate (DCPD) is a heterocyclic organic compound with the molecular formula C14H19NO4C_{14}H_{19}NO_4. This compound is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of the biological activities associated with DCPD, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

DCPD features a pyrrole ring substituted with two carboxylate groups and a cyclopentyl group. The specific arrangement of these substituents is believed to influence its reactivity and biological properties significantly.

Compound Name Molecular Formula Unique Features
This compoundC14H19NO4Cyclopentyl group, two carboxylate groups
Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylateC13H17NO4Methyl group instead of cyclopentyl group
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateC12H17NO4Different substitution pattern on the pyrrole ring

Antimicrobial Properties

Research indicates that DCPD exhibits promising antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, DCPD has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity could make DCPD a candidate for developing treatments for inflammatory diseases.

The exact mechanisms by which DCPD exerts its biological effects are not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting enzymes or receptors critical for various biological functions.

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study explored derivatives of DCPD and their efficacy against Mycobacterium tuberculosis (M. tuberculosis). Certain analogues demonstrated significant inhibitory effects on both drug-sensitive and multidrug-resistant strains, suggesting that modifications to the DCPD scaffold could enhance its antitubercular activity .
  • Cell Culture Studies :
    • In vitro experiments revealed that DCPD could suppress cell proliferation while enhancing glucose uptake in specific cell lines. This dual effect indicates potential applications in optimizing monoclonal antibody production processes .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of DCPD derivatives have shown that variations in substituents can lead to significant changes in biological activity. For instance, compounds with increased lipophilicity exhibited enhanced antimycobacterial activity due to better membrane permeability .

Q & A

Q. How should researchers design multi-step syntheses incorporating this compound into larger heterocyclic systems?

  • Methodological Answer : Use retrosynthetic analysis to identify key disconnections. For example, the ester groups can undergo hydrolysis to carboxylic acids for amide coupling (EDC/HOBt). Pd-catalyzed C–H activation (e.g., with AgOAc) enables regioselective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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